molecular formula C16H20F3N5O2S B6456182 N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549037-01-4

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B6456182
CAS RN: 2549037-01-4
M. Wt: 403.4 g/mol
InChI Key: ISHXTSBSXFWQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it) .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, etc.), and reactivity .

Scientific Research Applications

Quantum Chemistry and Computational Studies

With the International Year of Quantum Science and Technology approaching , quantum chemistry simulations can elucidate its electronic structure, vibrational modes, and spectroscopic properties. Density functional theory (DFT) calculations can predict thermodynamic stability, reactivity, and reaction pathways. Researchers can explore its behavior in different solvents or under varying conditions.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, etc .

Safety and Hazards

This involves understanding the risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could be used in, or further studies needed to fully understand its properties .

properties

IUPAC Name

N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-22-10-14(21-11-22)27(25,26)24-8-4-5-12(9-24)23(2)15-13(16(17,18)19)6-3-7-20-15/h3,6-7,10-12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXTSBSXFWQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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